methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Description
Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic chromene derivative characterized by a central 4-oxo-4H-chromen (coumarin) scaffold. Key structural features include:
- A cyanomethoxy group (-O-CH2-CN) at the 7-position of the chromen ring.
- A methyl group at the 2-position.
- A methyl benzoate ester (-O-C6H4-COOCH3) substituent at the 3-position.
Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-12-19(27-14-5-3-13(4-6-14)20(23)24-2)18(22)16-8-7-15(25-10-9-21)11-17(16)26-12/h3-8,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPILYWXLUAWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the cyanomethoxy group and the benzoate ester. Key steps may include:
Formation of the Chromen-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethoxy Group: This step often involves nucleophilic substitution reactions where a cyanomethoxy group is introduced to the chromen-4-one core.
Esterification: The final step involves esterification to form the benzoate ester, typically using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chromen-4-one core to other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyanomethoxy or benzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Methyl 4-((7-((3-Chlorobenzyl)oxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Structural Differences :
- The 7-position substituent is a 3-chlorobenzyloxy group (-O-CH2-C6H4-3-Cl) instead of cyanomethoxy. Key Implications:
- The bulky benzyl group may sterically hinder interactions with enzyme active sites compared to the smaller cyanomethoxy group. Applications: Similar chromene derivatives with halogenated substituents are explored as kinase inhibitors or antimicrobial agents .
Methyl 4-{[7-({2-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Structural Differences :
- The 7-position substituent is a Boc-protected amino acid ester (-O-CO-CH(NHBoc)-CH2-C6H5). Key Implications:
- The Boc group enhances solubility in organic solvents and protects the amino group during synthesis.
- Applications: Such derivatives are often intermediates in prodrug development for cancer therapy .
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen
Structural Differences :
- The core structure is a 5,6,7,8-tetrahydrochromen with a cyano group at the 3-position and 4-chlorophenyl/4-methoxyphenyl substituents. Key Implications:
- The cyano group (shared with the target compound) may confer similar electronic effects but in a distinct positional context. Applications: Such compounds are investigated for industrial dyes and enzyme inhibitors .
Comparative Data Table
Biological Activity
Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS No. 637747-90-1) is a synthetic compound belonging to the class of chromen derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews current research findings regarding its biological activity, including antitumor, antimicrobial, and other therapeutic effects.
- Molecular Formula : C19H13NO6
- Molecular Weight : 351.31 g/mol
- Boiling Point : Approximately 539.2 °C (predicted)
- Density : 1.370 g/cm³ (predicted)
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity
-
Antimicrobial Activity
- The compound's structural features may contribute to its efficacy against microbial pathogens. Certain chromen derivatives have demonstrated antibacterial and antifungal properties, indicating potential for further investigation in this area.
- Antileishmanial Effects
Antitumor Activity
A study exploring the cytotoxic effects of related chromen derivatives found that they inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromen Derivative A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Chromen Derivative B | PC3 (Prostate) | 20 | Cell cycle arrest |
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds revealed that they were effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 | Chromen Derivative C |
| Escherichia coli | 64 | Chromen Derivative D |
Antileishmanial Activity
In a recent study focusing on oxabicyclic compounds, a derivative exhibited significant antileishmanial activity against both promastigote and amastigote forms of Leishmania donovani, with a synergistic effect observed when combined with miltefosine .
Q & A
Basic: How can the synthesis of methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate be optimized for higher yields?
Methodological Answer:
Synthesis optimization requires multi-step reaction control:
- Step 1: Chromenone core formation via Claisen-Schmidt condensation, using KCO in DMF at 80–100°C to facilitate etherification (chromen-4-one intermediate) .
- Step 2: Cyanomethoxy substitution at position 7 via nucleophilic aromatic substitution (NAS), employing NaH as a base in anhydrous THF .
- Step 3: Esterification of the benzoate group using methyl chloroformate in dichloromethane at 0–5°C to minimize hydrolysis .
Critical Parameters: - Purity monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .
- Yield improvements (>70%) achieved by inert atmosphere (N) and stoichiometric excess (1.2 equiv) of cyanomethyl bromide .
Advanced: What mechanistic insights explain the regioselective formation of the ether linkage at position 3 of the chromenone core?
Methodological Answer:
Regioselectivity arises from electronic and steric factors:
- Electronic Effects: The 3-hydroxyl group on chromen-4-one is activated by conjugation with the 4-oxo group, enhancing nucleophilicity for SN2 reactions .
- Steric Hindrance: Substituents at position 2 (methyl group) and 7 (cyanomethoxy) disfavor alternative bonding sites. Computational modeling (DFT at B3LYP/6-31G**) confirms lower activation energy for 3-O-etherification .
Validation: Isotopic labeling (DO exchange) and C NMR tracking of intermediates .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- H NMR (400 MHz, CDCl): Key signals include δ 8.2 ppm (H-5 chromenone), δ 4.8 ppm (cyanomethoxy -OCHCN), and δ 3.9 ppm (methyl benzoate -OCH) .
- IR (ATR): Peaks at 1735 cm (ester C=O), 1670 cm (chromenone C=O), and 2240 cm (C≡N stretch) .
- HRMS (ESI+): Exact mass [M+H] calculated for CHNO: 394.0928; observed deviation <2 ppm .
Advanced: How can computational docking predict this compound’s interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?
Methodological Answer:
- Ligand Preparation: Optimize 3D structure using Gaussian09 (B3LYP/6-31G**) and assign partial charges via AM1-BCC .
- Protein Setup: Retrieve COX-2 crystal structure (PDB: 5KIR), remove co-crystallized ligands, and add hydrogens in AutoDock Tools.
- Docking Protocol: Lamarckian GA (50 runs, 25 million evaluations) identifies binding poses favoring H-bonds with Arg120 and hydrophobic interactions with Tyr355 .
Validation: Compare docking scores (ΔG ≈ -9.2 kcal/mol) with known COX-2 inhibitors like celecoxib (ΔG ≈ -10.1 kcal/mol) .
Basic: What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
Methodological Answer:
- MIC Determination: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a control .
- Biofilm Inhibition: Crystal violet assay (96-well plates, OD nm) after 24h exposure to 0.5–128 µg/mL compound .
Data Interpretation: IC values <32 µg/mL suggest potency; discrepancies may arise from efflux pump activity (validate with efflux inhibitor assays) .
Advanced: How to resolve contradictions in 13^{13}13C NMR data for the cyanomethoxy group?
Methodological Answer:
Reported δ 58–62 ppm for -OCHCN may vary due to:
- Solvent Effects: Compare CDCl vs. DMSO-d (Δδ ±1.5 ppm) .
- Tautomerism: Chromenone keto-enol equilibrium alters electron density; use DEPT-135 to confirm quaternary carbons .
Resolution: 2D HSQC correlates H (δ 4.8 ppm) and C (δ 60 ppm) signals, excluding impurities .
Basic: What structural analogs of this compound show improved bioactivity?
Methodological Answer:
- Analog 1: Replacement of cyanomethoxy with chloro (C-7) increases antimicrobial potency (MIC reduced by 4x) but lowers solubility .
- Analog 2: Methyl-to-ethyl substitution on benzoate improves COX-2 selectivity (SI >15) due to enhanced hydrophobic pocket fit .
SAR Trends: Electron-withdrawing groups (e.g., -CN) at C-7 enhance anti-inflammatory activity, while bulky substituents reduce bioavailability .
Advanced: How does pH affect the hydrolysis stability of the ester and cyanomethoxy groups?
Methodological Answer:
- Ester Hydrolysis: Accelerated at pH >10 (pseudo-first-order kinetics, t = 2h in 0.1M NaOH) via nucleophilic attack by OH .
- Cyanomethoxy Stability: Degrades at pH <2 (HPLC-PDA monitoring, λ = 254 nm), releasing HCN; stabilize with buffered solutions (pH 5–7) .
Mitigation: Lyophilized storage or encapsulation in PEG-PLGA nanoparticles .
Basic: How to interpret complex splitting patterns in the aromatic region of 1^11H NMR?
Methodological Answer:
- Chromenone protons: H-5 (δ 8.2 ppm, singlet) and H-6/H-8 (δ 7.3–7.5 ppm, doublets, J = 8.5 Hz) .
- Benzoate protons: Ortho to ester (δ 8.0 ppm, doublet, J = 8 Hz) and meta (δ 7.1 ppm, multiplet) .
Advanced Tools: Use COSY to assign coupling between H-6 and H-8; NOESY confirms spatial proximity of methyl and cyanomethoxy groups .
Advanced: What formulation strategies enhance aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents: 20% DMSO/water (w/v) achieves 2.5 mg/mL solubility; avoid >30% DMSO due to toxicity .
- Cyclodextrin Complexation: 2-hydroxypropyl-β-cyclodextrin (HPβCD, 10% w/v) increases solubility 8x via host-guest encapsulation (phase-solubility analysis) .
- Nanoemulsions: Soy lecithin/Tween 80 (1:2) stabilize 150 nm particles (PDI <0.2) with 95% encapsulation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
